(Z)-N-(2-bromophenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-N-(2-bromophenyl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3OS/c23-18-9-4-5-10-19(18)24-21(27)13-12-16-15-26(17-7-2-1-3-8-17)25-22(16)20-11-6-14-28-20/h1-15H,(H,24,27)/b13-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIOWORBEMDVFC-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=CC(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C\C(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-bromophenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.
Introduction of the thiophenyl group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.
Formation of the acrylamide moiety: This can be done by reacting the intermediate with acryloyl chloride in the presence of a base.
Bromination: The final step involves the bromination of the phenyl ring using a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group.
Reduction: Reduction reactions might target the carbonyl group in the acrylamide moiety.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2-bromophenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They might exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.
Medicine
In medicinal chemistry, such compounds are often explored for their potential therapeutic effects. They might be investigated as drug candidates for treating various diseases.
Industry
In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(2-bromophenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting their activity or modulating their function. The molecular targets could include kinases, receptors, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The target’s bromophenyl group contrasts with nitro (5112) and chloro (3312) substituents, which may alter electronic properties and binding interactions .
- Heterocyclic Diversity : Thiophene-pyrazole hybrids (e.g., Compound 3) exhibit enhanced π-π stacking and metabolic stability compared to oxazolone-based analogs (3612, 5112) .
Physicochemical Properties
Biological Activity
(Z)-N-(2-bromophenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the pyrazole moiety. The compound has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry.
Key Characterization Data
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have demonstrated significant activity against a range of pathogens.
Minimum Inhibitory Concentration (MIC) Results:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Staphylococcus epidermidis | 0.25 |
These findings suggest that the compound exhibits potent bactericidal activity, inhibiting biofilm formation effectively against the tested strains .
Anticancer Activity
The pyrazole derivatives have also shown promise in anticancer applications. They are reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, compounds with similar structures have been linked to inhibition of key oncogenic pathways, including those involving BRAF and EGFR .
Case Studies
Several case studies illustrate the biological efficacy of related pyrazole derivatives:
- Antibacterial Efficacy : A study evaluated a series of pyrazole derivatives for their antibacterial properties, revealing that compounds with thiophene substitutions had enhanced activity against resistant strains of bacteria.
- Antitumor Activity : Research has demonstrated that pyrazole derivatives can induce apoptosis in breast cancer cell lines by activating caspase pathways and inhibiting telomerase activity, suggesting a potential therapeutic role in oncology.
Q & A
Q. What synthetic routes are commonly employed for the preparation of (Z)-N-(2-bromophenyl)-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, and what are the critical reaction parameters?
The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediate heterocyclic moieties (e.g., thiophene- or pyrazole-containing precursors) followed by coupling reactions. Key steps include:
- Pyrazole ring formation : Reacting hydrazine derivatives with diketones or aldehydes under acidic conditions .
- Acrylamide coupling : Using acryloyl chloride or activated esters to form the acrylamide bond, often under basic conditions (e.g., triethylamine in dry DMF) .
- Purification : Column chromatography or recrystallization to isolate the final product . Critical parameters include temperature control (0–60°C), solvent polarity (DMF, THF), and stoichiometric ratios to minimize by-products like unreacted intermediates or stereoisomers .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify regiochemistry and stereochemistry, particularly distinguishing (Z)- and (E)-isomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide) .
- HPLC/UPLC : Purity assessment (>95% by peak integration) using reverse-phase columns .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodologies be applied to optimize the yield and selectivity in the multi-step synthesis of this acrylamide derivative?
DoE involves systematically varying parameters (e.g., temperature, solvent, catalyst loading) to identify optimal conditions. For example:
- Central Composite Design : To study non-linear effects of temperature (30–70°C) and solvent polarity (DMF:THF ratio) on coupling reaction efficiency .
- Response Surface Modeling : Predicting interactions between reaction time and reagent stoichiometry to maximize yield while minimizing impurities . Statistical tools like ANOVA and Pareto charts help prioritize significant factors .
Q. What computational approaches are recommended to elucidate the interaction mechanisms between this compound and biological targets such as enzymes or receptors?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases) by analyzing hydrogen bonding and hydrophobic interactions with the thiophene-pyrazole core .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study conformational stability of the compound-receptor complex over time (e.g., 100 ns simulations) .
- Quantum Mechanical Calculations : Density Functional Theory (DFT) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions .
Q. How should researchers address discrepancies in biological activity data observed across different assay conditions?
Contradictions may arise from:
- Assay interference : Thiophene moieties may aggregate in high-concentration assays, leading to false negatives. Validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- pH-dependent activity : Adjust buffer systems (e.g., PBS vs. HEPES) to match physiological conditions and retest .
- Metabolic instability : Use liver microsomal assays to assess CYP450-mediated degradation and correlate with activity loss .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for acrylamide derivatives containing thiophene and pyrazole moieties?
- Analog synthesis : Modify substituents (e.g., bromophenyl → nitrophenyl) and test against biological targets .
- 3D-QSAR modeling : CoMFA or CoMSIA to correlate steric/electronic features with activity trends .
- Bioisosteric replacement : Replace thiophene with furan or pyridine to assess tolerance for heterocyclic variations .
Q. What are the predominant degradation pathways of this compound under varying pH and temperature conditions, and how can kinetic studies inform its stability profile?
- Hydrolysis : The acrylamide bond is susceptible to cleavage in acidic/basic conditions (e.g., t₁/₂ = 24 hours at pH 2) .
- Photodegradation : Thiophene rings may undergo ring-opening under UV light (λ = 254 nm). Use LC-MS to identify degradation products like sulfonic acid derivatives .
- Kinetic analysis : Pseudo-first-order rate constants (k) derived from Arrhenius plots to predict shelf-life under storage conditions (e.g., 4°C vs. 25°C) .
Q. How can researchers mitigate challenges related to the compound's solubility and stability during long-term storage?
- Lyophilization : Store as a lyophilized powder under inert gas (N₂ or Ar) to prevent oxidation .
- Cryopreservation : Dissolve in DMSO at −80°C for biological assays, with periodic NMR checks for stability .
- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to enhance aqueous solubility and reduce aggregation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
